molecular formula C22H20FNO6S B5084824 ethyl [(5E)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

ethyl [(5E)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B5084824
M. Wt: 445.5 g/mol
InChI Key: GYIVXABLSOTFLZ-YBFXNURJSA-N
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Description

Ethyl [(5E)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound with the molecular formula C22H20FNO6S. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorobenzyl group, and an ethyl acetate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(5E)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves multiple steps. One common method includes the condensation of 4-fluorobenzyl bromide with 3-methoxybenzaldehyde to form an intermediate, which is then reacted with thiazolidine-2,4-dione under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(5E)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Ethyl [(5E)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of diseases like cancer and bacterial infections.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ethyl [(5E)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of caspases .

Comparison with Similar Compounds

Similar Compounds

    Ethyl (4-fluorobenzoyl)acetate: This compound shares the fluorobenzyl group but lacks the thiazolidinone ring.

    Ethyl 3-(4-fluorophenyl)-3-oxopropionate: Similar in structure but with different functional groups.

Uniqueness

Ethyl [(5E)-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is unique due to its combination of a thiazolidinone ring and a fluorobenzyl group, which imparts specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

ethyl 2-[(5E)-5-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO6S/c1-3-29-20(25)12-24-21(26)19(31-22(24)27)11-15-6-9-17(18(10-15)28-2)30-13-14-4-7-16(23)8-5-14/h4-11H,3,12-13H2,1-2H3/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIVXABLSOTFLZ-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)OC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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